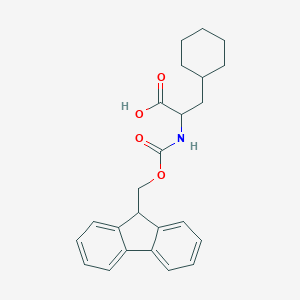![molecular formula C15H23N5O B064849 N-[3-(dimethylaminodiazenyl)phenyl]-2-piperidin-1-ylacetamide CAS No. 174752-81-9](/img/structure/B64849.png)
N-[3-(dimethylaminodiazenyl)phenyl]-2-piperidin-1-ylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(dimethylaminodiazenyl)phenyl]-2-piperidin-1-ylacetamide, also known as DAPTA, is a small molecule that has been extensively studied for its potential therapeutic applications. DAPTA belongs to the class of compounds known as peptidomimetics, which are synthetic molecules designed to mimic the structure and function of peptides.
Wirkmechanismus
N-[3-(dimethylaminodiazenyl)phenyl]-2-piperidin-1-ylacetamide binds to the CD4-binding site on the HIV-1 envelope protein gp120, thereby preventing viral entry into host cells. This binding is mediated by the dimethylaminodiazenyl group of N-[3-(dimethylaminodiazenyl)phenyl]-2-piperidin-1-ylacetamide, which forms a hydrogen bond with the CD4-binding site. The piperidine ring of N-[3-(dimethylaminodiazenyl)phenyl]-2-piperidin-1-ylacetamide also interacts with the V3 loop of gp120, further stabilizing the complex. The binding of N-[3-(dimethylaminodiazenyl)phenyl]-2-piperidin-1-ylacetamide to gp120 prevents the virus from infecting host cells, thereby inhibiting viral replication.
Biochemical and Physiological Effects:
N-[3-(dimethylaminodiazenyl)phenyl]-2-piperidin-1-ylacetamide has been shown to have potent anti-HIV activity in vitro, with an IC50 value of 0.12 nM. In animal studies, N-[3-(dimethylaminodiazenyl)phenyl]-2-piperidin-1-ylacetamide has been shown to reduce viral load and increase survival in HIV-infected mice. N-[3-(dimethylaminodiazenyl)phenyl]-2-piperidin-1-ylacetamide has also been shown to have potential applications in the treatment of cancer and autoimmune diseases, although further research is needed to fully understand its biochemical and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-(dimethylaminodiazenyl)phenyl]-2-piperidin-1-ylacetamide has several advantages for lab experiments, including its high potency and specificity for the CD4-binding site on gp120. However, N-[3-(dimethylaminodiazenyl)phenyl]-2-piperidin-1-ylacetamide is a synthetic molecule and may not accurately mimic the structure and function of natural peptides. In addition, the synthesis of N-[3-(dimethylaminodiazenyl)phenyl]-2-piperidin-1-ylacetamide is complex and requires specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for research on N-[3-(dimethylaminodiazenyl)phenyl]-2-piperidin-1-ylacetamide, including the development of more potent and selective inhibitors of gp120. In addition, N-[3-(dimethylaminodiazenyl)phenyl]-2-piperidin-1-ylacetamide may have potential applications in the treatment of other viral infections, such as hepatitis C and influenza. Further research is also needed to understand the biochemical and physiological effects of N-[3-(dimethylaminodiazenyl)phenyl]-2-piperidin-1-ylacetamide in vivo and to optimize its pharmacokinetic properties for clinical use.
Synthesemethoden
The synthesis of N-[3-(dimethylaminodiazenyl)phenyl]-2-piperidin-1-ylacetamide involves several steps, including the preparation of starting materials, coupling reactions, and purification. The starting materials are commercially available and include 3-nitrobenzenediazonium tetrafluoroborate, 1-(2-piperidinyl) acetic acid, and dimethylamine. The coupling reaction involves the addition of the starting materials to a reaction vessel, followed by the addition of a catalyst and stirring at room temperature. The resulting product is then purified using column chromatography to obtain pure N-[3-(dimethylaminodiazenyl)phenyl]-2-piperidin-1-ylacetamide.
Wissenschaftliche Forschungsanwendungen
N-[3-(dimethylaminodiazenyl)phenyl]-2-piperidin-1-ylacetamide has been extensively studied for its potential therapeutic applications, particularly in the field of HIV/AIDS research. N-[3-(dimethylaminodiazenyl)phenyl]-2-piperidin-1-ylacetamide is a potent inhibitor of the HIV-1 envelope protein gp120, which is required for viral entry into host cells. N-[3-(dimethylaminodiazenyl)phenyl]-2-piperidin-1-ylacetamide binds to the CD4-binding site on gp120, thereby preventing viral entry. In addition to its anti-HIV activity, N-[3-(dimethylaminodiazenyl)phenyl]-2-piperidin-1-ylacetamide has also been shown to have potential applications in the treatment of cancer and autoimmune diseases.
Eigenschaften
CAS-Nummer |
174752-81-9 |
|---|---|
Molekularformel |
C15H23N5O |
Molekulargewicht |
289.38 g/mol |
IUPAC-Name |
N-[3-(dimethylaminodiazenyl)phenyl]-2-piperidin-1-ylacetamide |
InChI |
InChI=1S/C15H23N5O/c1-19(2)18-17-14-8-6-7-13(11-14)16-15(21)12-20-9-4-3-5-10-20/h6-8,11H,3-5,9-10,12H2,1-2H3,(H,16,21) |
InChI-Schlüssel |
FIKDPYLEYLORDN-UHFFFAOYSA-N |
SMILES |
CN(C)N=NC1=CC=CC(=C1)NC(=O)CN2CCCCC2 |
Kanonische SMILES |
CN(C)N=NC1=CC=CC(=C1)NC(=O)CN2CCCCC2 |
Synonyme |
N-(3-dimethylaminodiazenylphenyl)-2-(1-piperidyl)acetamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine](/img/structure/B64768.png)




![[3-(1,3-Thiazol-2-yl)phenyl]methanol](/img/structure/B64780.png)
![4-[(R)-[(2S,5R)-2,5-dimethyl-4-propylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B64782.png)

![1-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B64785.png)



![3-Methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B64797.png)
